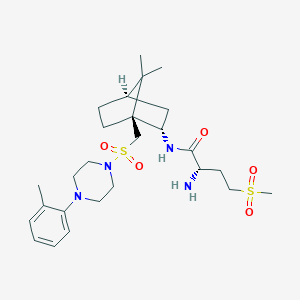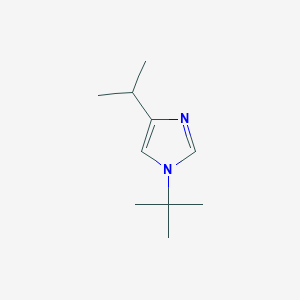
1-tert-Butyl-4-isopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-isopropyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of imidazole derivative that has a unique chemical structure, making it an attractive candidate for scientific research.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-isopropyl-1H-imidazole is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-tert-Butyl-4-isopropyl-1H-imidazole can modulate the expression of various genes and proteins involved in inflammation and cancer development. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-tert-Butyl-4-isopropyl-1H-imidazole in lab experiments is its high stability and solubility in various solvents. However, this compound is relatively expensive and may not be readily available in some laboratories.
Orientations Futures
There are several potential future directions for research on 1-tert-Butyl-4-isopropyl-1H-imidazole. One area of interest is the development of new synthetic methods to produce this compound more efficiently and cost-effectively. Another promising direction is the investigation of the compound's potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-tert-Butyl-4-isopropyl-1H-imidazole is a unique chemical compound that has significant potential applications in various scientific fields. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for further research and development. With continued research, this compound may prove to be a valuable tool in the fight against various diseases.
Méthodes De Synthèse
The synthesis of 1-tert-Butyl-4-isopropyl-1H-imidazole involves the reaction of imidazole with tert-butyl chloride and isopropylamine in the presence of a suitable solvent. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to achieve high yields of the desired product.
Applications De Recherche Scientifique
1-tert-Butyl-4-isopropyl-1H-imidazole has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicine, where it has been shown to exhibit anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
154385-49-6 |
|---|---|
Nom du produit |
1-tert-Butyl-4-isopropyl-1H-imidazole |
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-tert-butyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)9-6-12(7-11-9)10(3,4)5/h6-8H,1-5H3 |
Clé InChI |
YZUFLELNAVPZKB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN(C=N1)C(C)(C)C |
SMILES canonique |
CC(C)C1=CN(C=N1)C(C)(C)C |
Synonymes |
1H-Imidazole,1-(1,1-dimethylethyl)-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



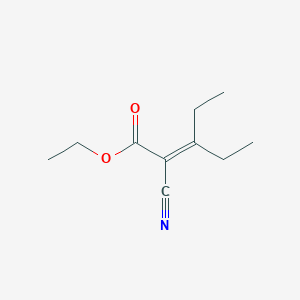
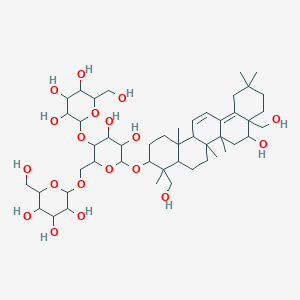
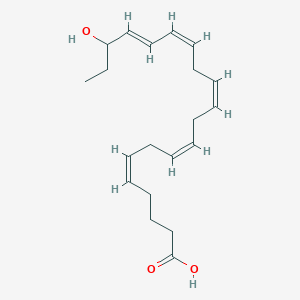
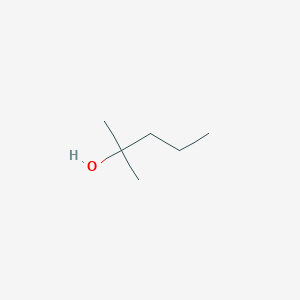
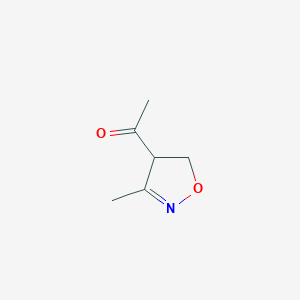
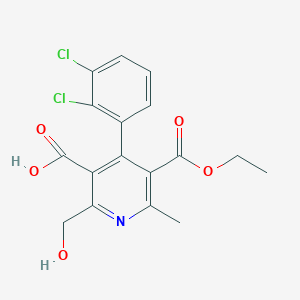
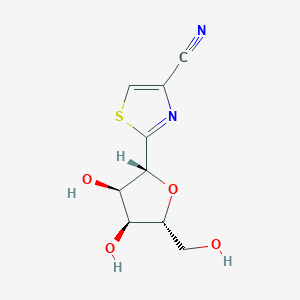
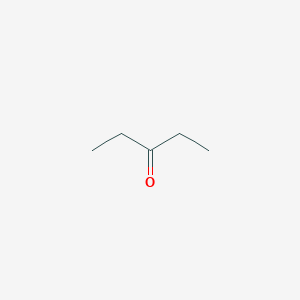
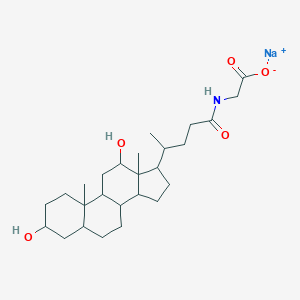
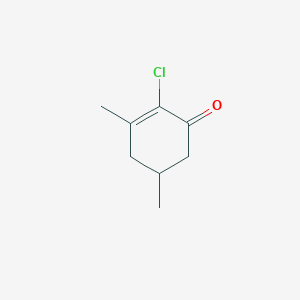
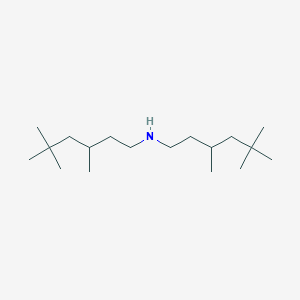
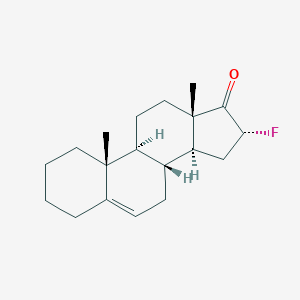
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)
